An In-depth Technical Guide to the Physical Properties of N-Methylpyridinium Iodide
An In-depth Technical Guide to the Physical Properties of N-Methylpyridinium Iodide
A Note on Nomenclature: The compound "N-Methylcanadium iodide" specified in the topic query does not correspond to a known chemical entity, as "Canadium" is not a recognized element. Based on phonetic and structural similarities, this guide will focus on the well-documented compound N-Methylpyridinium Iodide , which is the likely intended subject of the query.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of N-Methylpyridinium Iodide. The information is presented with a focus on quantitative data, experimental methodologies, and process visualization.
Chemical Identity and Structure
N-Methylpyridinium iodide is a quaternary ammonium (B1175870) salt consisting of a methyl-substituted pyridinium (B92312) cation and an iodide anion. It is a simple yet versatile organic compound often used in synthesis and material science.
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IUPAC Name: 1-methylpyridin-1-ium iodide
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Molecular Formula: C₆H₈IN
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CAS Number: 930-73-4
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Molecular Weight: 221.04 g/mol
Summary of Physical Properties
The following tables summarize the key physical properties of N-Methylpyridinium iodide.
Table 1: General and Thermodynamic Properties
| Property | Value |
| Appearance | White to pale yellow crystalline powder.[1] |
| Melting Point | 116 °C.[2] |
| Density | 1.8070 g/cm³.[1] |
| LogP (Octanol/Water) | -3.30.[3] |
Table 2: Solubility Profile
| Solvent | Solubility |
| Water | Soluble, attributed to strong ion-dipole interactions.[1][2] |
| Ethanol | Soluble.[4] |
| Methanol | Soluble.[4] |
| Hexane | Low solubility.[4] |
| Ether | Low solubility.[4] |
Table 3: Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.744 Å, b = 8.541 Å, c = 12.045 Å |
| N-I Distance | 3.76 Å (out of plane) |
| C-I Distances | 3.90 Å and 3.98 Å (in plane) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Methylpyridinium iodide.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Methylpyridinium iodide is expected to show three main signals corresponding to the protons on the pyridinium ring and the methyl group. Due to the positive charge on the nitrogen, the aromatic protons are deshielded and appear at a higher chemical shift (downfield) compared to pyridine (B92270).
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Protons ortho to Nitrogen (H2, H6): Expected to be the most downfield.
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Proton para to Nitrogen (H4): Expected to be intermediate.
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Protons meta to Nitrogen (H3, H5): Expected to be the most upfield of the aromatic protons.
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N-Methyl Protons (-CH₃): Expected as a singlet further upfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded.
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Carbons ortho to Nitrogen (C2, C6): Expected to be the most downfield in the aromatic region.
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Carbon para to Nitrogen (C4): Expected to be at an intermediate chemical shift.
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Carbons meta to Nitrogen (C3, C5): Expected to be the most upfield of the aromatic carbons.
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N-Methyl Carbon (-CH₃): Expected to be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methylpyridinium iodide displays characteristic absorption bands for aromatic C-H and C-C bonds, as well as C-N stretching vibrations. Key expected regions for absorption include:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.[5]
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~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[5]
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Below 900 cm⁻¹: Out-of-plane C-H bending.[5]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Methylpyridinium iodide are provided below.
This protocol describes the quaternization of pyridine with methyl iodide.
Materials:
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Pyridine (dried over molecular sieves)
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Methyl iodide
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Acetone (B3395972) (dry)
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Round-bottom flask with a reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and flask for filtration
Procedure:
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In a round-bottom flask, dissolve an equimolar amount of dry pyridine in an excess of dry acetone.
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While stirring, slowly add an equimolar amount of methyl iodide to the solution.
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The reaction is typically exothermic and may proceed at room temperature. Gentle heating or refluxing can be applied to ensure the completion of the reaction.
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As the reaction proceeds, N-Methylpyridinium iodide will precipitate out of the acetone solution.
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After the reaction is complete (typically monitored by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize crystallization.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected crystals with a small amount of cold, dry acetone or ether to remove any unreacted starting materials.
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Dry the product under vacuum to obtain N-Methylpyridinium iodide as a crystalline solid.
The melting point is determined using a standard capillary melting point apparatus.
Materials:
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N-Methylpyridinium iodide (finely powdered and dry)
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Capillary tubes (sealed at one end)
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Melting point apparatus
Procedure:
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Pack a small amount of the finely powdered N-Methylpyridinium iodide into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.
This protocol outlines a standard method for qualitatively assessing solubility.
Materials:
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N-Methylpyridinium iodide
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Test tubes
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A range of solvents (e.g., water, ethanol, methanol, hexane, ether)
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Vortex mixer
Procedure:
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Place approximately 10-20 mg of N-Methylpyridinium iodide into a series of clean, dry test tubes.
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To each test tube, add 1 mL of a different solvent.
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Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.
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Allow any undissolved solid to settle and visually inspect the solution.
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Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant amount has dissolved), or "insoluble" (the majority of the solid remains undissolved).
Mandatory Visualizations
The following diagrams illustrate key workflows related to N-Methylpyridinium iodide.
Caption: Synthesis workflow for N-Methylpyridinium Iodide.
Caption: Experimental workflow for melting point determination.
